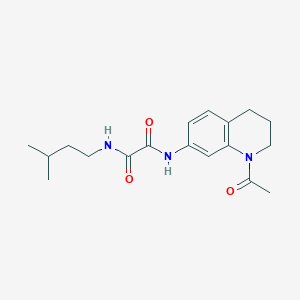

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

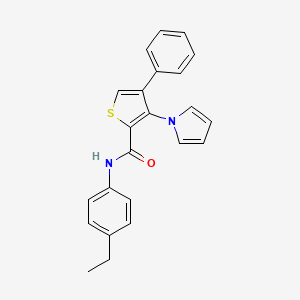

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTRinh-172 has been shown to have potential therapeutic applications for cystic fibrosis and other diseases related to CFTR dysfunction.

Aplicaciones Científicas De Investigación

Directed Assembly in Supramolecular Chemistry

Isonicotinamide, closely related to the compound , has been used as a supramolecular reagent in synthesizing copper(II) complexes. These complexes form infinite 1-D chains demonstrating isonicotinamide's effectiveness in promoting supramolecular assembly across diverse inorganic and organic materials. This suggests potential applications in creating hybrid materials for various technological applications (Aakeröy et al., 2003).

Anticancer Drug Synthesis

The synthesis of polyfunctionalized piperidone oxime ethers, with various substituents including fluoro, chloro, and methoxy groups, demonstrates the compound's utility in developing potential anticancer drugs. These compounds, after being evaluated for in vitro antiproliferative activity against the human cervical carcinoma cell line, suggest some lead molecules for further structural optimization, highlighting the therapeutic potential of such chemical modifications (Parthiban et al., 2011).

Fluorescence Quenching Studies

The study of fluorescence quenching in boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, underscores the importance of such compounds in analytical chemistry. Investigating their quenching mechanisms enhances understanding of their interactions and potential applications in sensing technologies (Geethanjali et al., 2015).

Anticonvulsant Agents

Research into N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents demonstrates the compound's relevance in medicinal chemistry. Synthesis and characterization of these compounds, followed by their evaluation for anticonvulsant activity, reveal promising candidates for further development as therapeutic agents (Hasan et al., 2011).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-11-2-3-13(17)12(16)9-11/h2-5,8-9H,6-7H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFYEOOJLMKMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2354909.png)

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)

![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)